

Application Notes and Protocols for JI130 in DMSO

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of **JI130** in Dimethyl Sulfoxide (DMSO). **JI130** is a stabilizer of the Hes1-PHB2 interaction, inhibiting the ability of Hes1 to repress transcription.[1][2][3] It has shown potential in managing pancreatic cancer by significantly reducing tumor growth in murine models.[1][2][3]

Chemical Properties and Solubility

JI130 is a solid, white to light yellow powder.[2][3] Key chemical properties are summarized in the table below.

Property	Value	Source
CAS Number	2234271-86-2	[1]
Molecular Formula	C23H24N2O3	[1]
Molecular Weight	376.45 g/mol	[1][2]
Purity	>95%	[4]

The solubility of **JI130** in DMSO has been determined to be 2 mg/mL, which corresponds to a molar concentration of 5.31 mM.[1][2] Achieving this concentration requires specific handling procedures as outlined in the preparation protocol. It is crucial to use newly opened, anhydrous



DMSO, as the hygroscopic nature of DMSO can negatively impact the solubility of the product. [2][3]

Stock Solution Preparation Protocol

This protocol details the steps to prepare a 5.31 mM stock solution of JI130 in DMSO.

Materials:

- JI130 powder
- Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Ultrasonic bath
- Water bath or incubator set to 37°C
- Vortex mixer
- Calibrated pipettes

Procedure:

- Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
- Weighing: Accurately weigh the desired amount of J1130 powder. For example, to prepare 1 mL of a 2 mg/mL solution, weigh 2 mg of J1130.
- Solvent Addition: Add the calculated volume of anhydrous DMSO to the **JI130** powder.
- Initial Mixing: Briefly vortex the solution to ensure the powder is wetted.
- Warming: Place the tube in a 37°C water bath or incubator to facilitate dissolution.[1]
- Sonication: Following warming, place the tube in an ultrasonic bath.[1][2] The duration of sonication may vary, but a few minutes is typically sufficient. Visually inspect the solution to



ensure all solid has dissolved.

- Final Mixing: Vortex the solution again to ensure homogeneity.
- Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][2]
- Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] The solid powder form of **JI130** should be stored at -20°C and is stable for up to 3 years.[2]

Stock Solution Preparation Table:

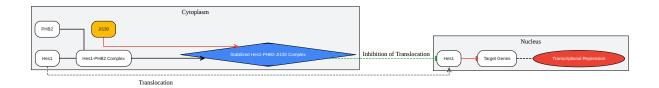
The following table provides the required volumes of DMSO to prepare stock solutions of different concentrations from standard masses of **JI130**.

Desired Concentration	Mass of JI130	Volume of DMSO to Add
1 mM	1 mg	2.6564 mL
5 mM	1 mg	0.5313 mL
1 mM	5 mg	13.2820 mL
5 mM	5 mg	2.6564 mL
1 mM	10 mg	26.5640 mL
5 mM	10 mg	5.3128 mL

Mechanism of Action and Signaling Pathway

JI130 functions by stabilizing the interaction between Hairy and Enhancer of Split-1 (Hes1) and Prohibitin 2 (PHB2).[1][4] This stabilization prevents Hes1 from translocating to the nucleus and repressing its target genes, which can lead to cell cycle arrest at the G2/M phase.[4]





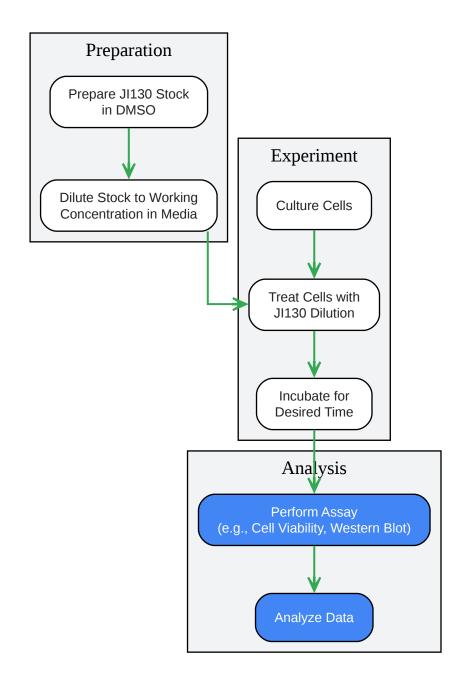
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Caption: Mechanism of JI130 action.

Experimental Workflow

The following diagram outlines a general workflow for utilizing a **JI130** DMSO stock solution in a cell-based assay.





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Caption: General experimental workflow.

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